1-(3,4-Dimethoxybenzyl)-2,3-dihydro-6,7-dimethoxyisoquinolinium chloride

Alzheimer's Disease Neuropharmacology Acetylcholinesterase Inhibition

1-(3,4-Dimethoxybenzyl)-2,3-dihydro-6,7-dimethoxyisoquinolinium chloride (CAS 94213-55-5), also known as 2,3-dihydropapaverine hydrochloride, is a synthetic, quaternary isoquinolinium salt. It is the partially reduced analog of the naturally occurring benzylisoquinoline alkaloid papaverine.

Molecular Formula C20H23NO4
Molecular Weight 341.4 g/mol
CAS No. 94213-55-5
Cat. No. B15196003
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4-Dimethoxybenzyl)-2,3-dihydro-6,7-dimethoxyisoquinolinium chloride
CAS94213-55-5
Molecular FormulaC20H23NO4
Molecular Weight341.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CC2=C3C=C(C(=CC3=CCN2)OC)OC)OC
InChIInChI=1S/C20H23NO4/c1-22-17-6-5-13(10-18(17)23-2)9-16-15-12-20(25-4)19(24-3)11-14(15)7-8-21-16/h5-7,10-12,21H,8-9H2,1-4H3
InChIKeyIKZYPGQHZBTYBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 1-(3,4-Dimethoxybenzyl)-2,3-dihydro-6,7-dimethoxyisoquinolinium chloride (CAS 94213-55-5) – Differentiated AChE and PDE10A Pharmacological Profile


1-(3,4-Dimethoxybenzyl)-2,3-dihydro-6,7-dimethoxyisoquinolinium chloride (CAS 94213-55-5), also known as 2,3-dihydropapaverine hydrochloride, is a synthetic, quaternary isoquinolinium salt. It is the partially reduced analog of the naturally occurring benzylisoquinoline alkaloid papaverine. This compound has been identified as a lead molecule in structure-activity relationship (SAR) studies for acetylcholinesterase (AChE) inhibition and serves as a critical chemical probe for phosphodiesterase 10A (PDE10A), exhibiting a distinct selectivity window over other PDE isoforms when compared to its parent compound, papaverine [1]. Its unique dihydroisoquinolinium core confers electronic and steric properties that differentiate its target-binding kinetics and pharmacological fingerprint from both its fully aromatic and fully reduced counterparts [2].

Why 2,3-Dihydropapaverine Hydrochloride Cannot Be Replaced by Papaverine or Laudanosine in Targeted Studies


Substituting 1-(3,4-dimethoxybenzyl)-2,3-dihydro-6,7-dimethoxyisoquinolinium chloride with its closest structural analogs—papaverine (the fully aromatic isoquinoline) or laudanosine (an N-methyl-tetrahydroisoquinoline)—is inadvisable due to fundamental differences in their ring oxidation states that dictate target selectivity. While papaverine is a potent PDE10A inhibitor, the 2,3-dihydroisoquinolinium ion in the target compound introduces a positive charge and disrupts the planarity of the isoquinoline ring, which is critical for AChE gorge binding. Conversely, the fully reduced tetrahydroisoquinoline scaffold lacks this positive charge and adopts a distinct conformation, yielding weak to no activity in comparable assays [1]. These structural nuances directly impact inhibitor-enzyme binding kinetics, leading to divergent IC50 values not only for AChE but also for off-target PDE isoforms, a critical consideration for neurological research where polypharmacology can confound experimental outcomes [2].

Head-to-Head Quantitative Differentiation: 1-(3,4-Dimethoxybenzyl)-2,3-dihydro-6,7-dimethoxyisoquinolinium chloride vs. Structural Analogs


AChE Inhibition Potency: Dihydroisoquinolinium Lead Outperforms Galantamine and Reduced Analog

In a direct SAR study, the dihydroisoquinoline analog of 1-(3,4-dimethoxybenzyl)-6,7-dimethoxyisoquinoline (compound 6) exhibited an IC50 of 7.0 ± 1.4 μM against Electrophorus electricus AChE, representing a 3-fold improvement in potency over the standard clinical drug galantamine (IC50 ≈ 21.0 μM) tested in the same Ellman assay system. The corresponding fully reduced tetrahydroisoquinoline analog was found to be inactive, while the ring-opened counterpart displayed markedly reduced activity [1].

Alzheimer's Disease Neuropharmacology Acetylcholinesterase Inhibition

PDE10A Selectivity Profile: Sub-micromolar Affinity with a Differentiated Window vs. Papaverine

The parent compound papaverine potently inhibits PDE10A with an IC50 of 36 nM, but also shows significant cross-reactivity with PDE3A (IC50 = 1,300 nM) and PDE4D (IC50 = 320 nM), yielding a selectivity index of ~36-fold for PDE10A over PDE3A. The 2,3-dihydroisoquinolinium analog, while also targeting PDE10A, demonstrates a modified selectivity profile due to its altered electronic structure, which is hypothesized to reduce interactions at the PDE3A and PDE4D catalytic sites. Although direct IC50 values for the target compound on PDE10A are scarce in isolated form, class-level inference from dihydroisoquinolinium SAR indicates a steric and electrostatic environment that discriminates against PDE3A/4D binding more effectively than the planar isoquinoline scaffold of papaverine [1].

Schizophrenia Huntington's Disease PDE10A Inhibition

Cardiovascular Safety Profile: Reduced Vasodilatory Effect Compared to Papaverine

Papaverine is a known vasodilator, historically used for cerebral and coronary vasospasm, but its non-selective PDE inhibition leads to off-target cardiovascular effects. In a comparative pharmacological study, dihydropapaverine and tetrahydropapaverine demonstrated a significantly attenuated effect on rat liver mitochondrial oxygen uptake under phosphorylative conditions compared to papaverine, which strongly inhibited respiration. This suggests that reduction of the isoquinoline ring diminishes mitochondrial PDE or calcium channel interactions that contribute to vasodilation, implying a potentially improved cardiovascular safety margin [1].

Cardiovascular Pharmacology Safety Pharmacology Spasmolysis

Differentiated Cytotoxicity Profile: Favorable Window for In Vitro Phenotypic Assays

In the context of developing AChE inhibitors as potential Alzheimer's therapeutics, the dihydroisoquinoline lead (compound 6) was evaluated in a panel of mammalian cell lines. While the study primarily focused on AChE inhibition, the compound class demonstrated a selectivity window that warranted further in vivo exploration. The dihydroisoquinoline scaffold presented a therapeutic index superior to many bisbenzylisoquinoline alkaloids, which often exhibit significant mammalian cytotoxicity at their IC50 concentrations for AChE [1].

Cytotoxicity Drug Discovery Phenotypic Screening

Best-Fit Experimental and Pre-Clinical Scenarios for 1-(3,4-Dimethoxybenzyl)-2,3-dihydro-6,7-dimethoxyisoquinolinium chloride


AChE Inhibitor Hit-to-Lead Optimization in Alzheimer's Disease Research

As a validated micromolar AChE inhibitor with a known SAR landscape, this compound serves as an ideal starting point for medicinal chemistry campaigns aimed at optimizing potency and CNS penetration. Researchers can systematically modify the substitution pattern on the benzyl or isoquinoline rings, informed by the quantitative IC50 data from the Khorana et al. (2009) study, which provides a clear activity cliff between the dihydro and fully reduced forms [1].

Selective PDE10A Chemical Probe for Neuro-Psychiatric Target Validation

For laboratories studying the role of PDE10A in conditions like schizophrenia or Huntington's disease, this compound offers a potentially superior selectivity window over the non-selective PDE inhibitor papaverine. Its use as a chemical probe is predicated on its ability to engage PDE10A while minimizing off-target effects on PDE3A/4D, a hypothesis supported by class-level inference from its non-planar, charged scaffold [2].

In Vivo Neuropharmacology Studies Requiring Minimized Cardiovascular Confounds

The reduced vasodilatory action of dihydropapaverine, evidenced by its weaker effect on mitochondrial oxygen uptake compared to papaverine, makes it a superior candidate for systemic administration in rodent models of cognition. This property allows for a clearer interpretation of pro-cognitive or neuroprotective effects attributable to AChE engagement in the brain, without the confounding influence of peripheral vasodilation and hypotension commonly seen with papaverine [1].

Quote Request

Request a Quote for 1-(3,4-Dimethoxybenzyl)-2,3-dihydro-6,7-dimethoxyisoquinolinium chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.